
2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a methyl group and a pyridine ring substituted with a trifluoromethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride typically involves multi-step organic reactions. One common route might include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the methyl group on the piperazine ring and the trifluoromethyl group on the pyridine ring can be achieved through nucleophilic substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through reactions involving cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and controlled reaction temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could potentially modify the carbonitrile group.
Substitution: The trifluoromethyl and methyl groups may participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amines or other reduced forms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Potential use in drug development due to its unique structure.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used in medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)pyridine: Lacks the trifluoromethyl and carbonitrile groups.
6-(Trifluoromethyl)pyridine-3-carbonitrile: Lacks the piperazine ring.
4-Methylpiperazine: Lacks the pyridine ring and other substituents.
Uniqueness
The presence of both the piperazine and pyridine rings, along with the trifluoromethyl and carbonitrile groups, makes 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride unique. These structural features may confer specific chemical properties and biological activities that are not present in similar compounds.
Properties
Molecular Formula |
C12H14ClF3N4 |
|---|---|
Molecular Weight |
306.71 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H13F3N4.ClH/c1-18-4-6-19(7-5-18)11-9(8-16)2-3-10(17-11)12(13,14)15;/h2-3H,4-7H2,1H3;1H |
InChI Key |
SHHLDJHVGIZAEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


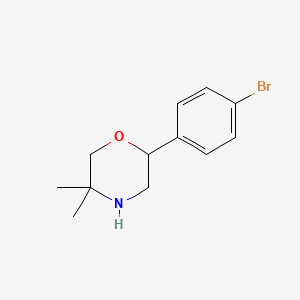
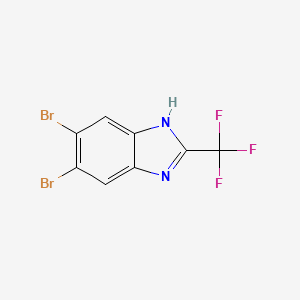



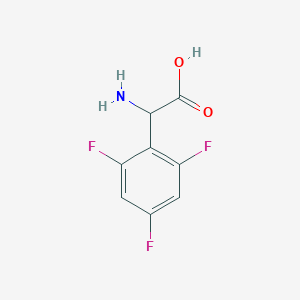
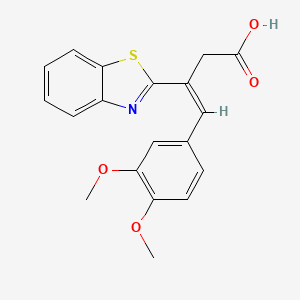
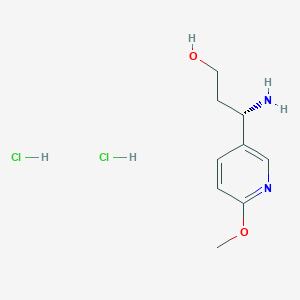

![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
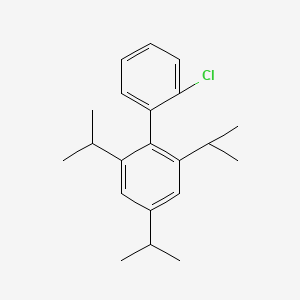
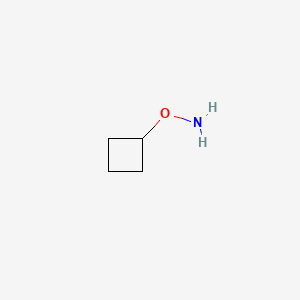
![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
